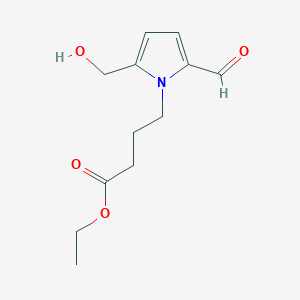
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate is a pyrrole alkaloid derivative. Pyrrole alkaloids are known for their diverse biological activities and are often found in natural products. This compound is particularly interesting due to its unique structure, which includes a formyl group and a hydroxymethyl group attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate can be achieved through several steps. One common method involves the reaction of 2-formyl-5-(hydroxymethyl)-1H-pyrrole with ethyl 4-bromobutanoate under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-formyl-5-(carboxymethyl)-1H-pyrrol-1-yl)butanoic acid.
Reduction: Ethyl 4-(2-hydroxymethyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanamide: Similar structure but with an amide group instead of an ester.
5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde: Lacks the butanoate side chain.
Uniqueness
Ethyl 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and hydroxymethyl groups on the pyrrole ring, along with the ester functionality, makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 4-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]butanoate |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)4-3-7-13-10(8-14)5-6-11(13)9-15/h5-6,8,15H,2-4,7,9H2,1H3 |
InChIキー |
UTOWPCHFGIWWJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1C(=CC=C1C=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



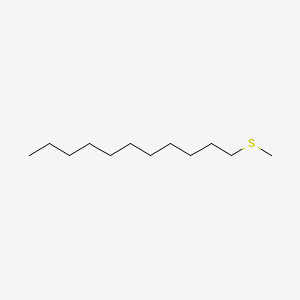
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
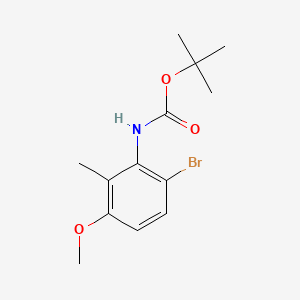
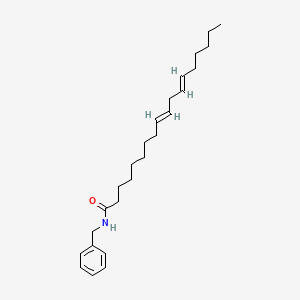
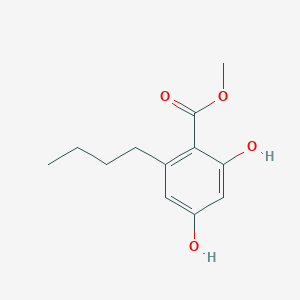
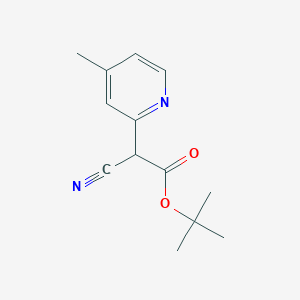
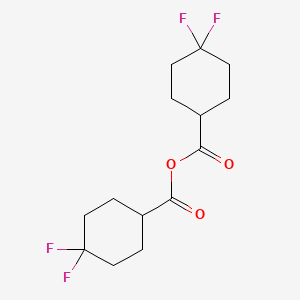
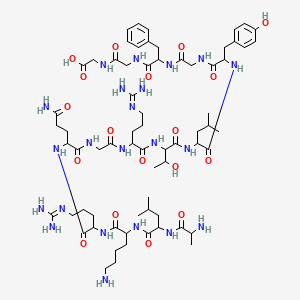
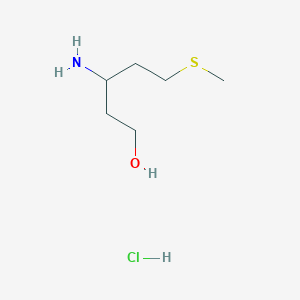
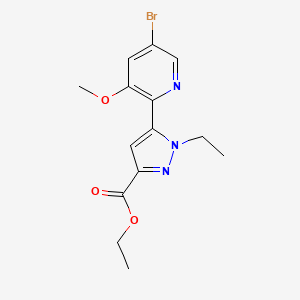
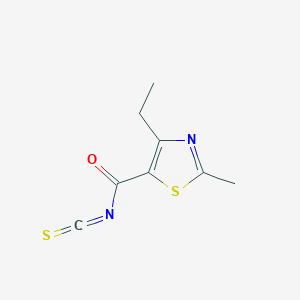
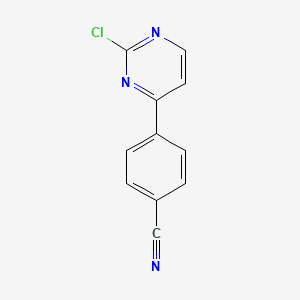
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
